molecular formula C22H23N3O5S B2522944 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 399000-24-9

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2522944
CAS No.: 399000-24-9
M. Wt: 441.5
InChI Key: AOQNUTAGUBKOBV-UHFFFAOYSA-N
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Description

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Scientific Research Applications

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Future Directions

Benzofuran compounds have potential applications in many aspects, including as potential natural drug lead compounds . They are expected to continue attracting the attention of chemical and pharmaceutical researchers worldwide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide include other benzofuran derivatives and carboxamide-containing molecules. Examples include indole-2-carboxamides and benzothiophene derivatives .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the azepane sulfonyl group and the benzofuran core allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c23-21(26)20-19(17-7-3-4-8-18(17)30-20)24-22(27)15-9-11-16(12-10-15)31(28,29)25-13-5-1-2-6-14-25/h3-4,7-12H,1-2,5-6,13-14H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNUTAGUBKOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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